3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid
Overview
Description
3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C11H12N2O5S and a molecular weight of 284.29 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of piperazine derivatives with sulfonyl chlorides and benzoic acid derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can introduce various functional groups onto the benzoic acid ring .
Scientific Research Applications
3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Oxopiperazin-1-yl)acetyl]benzoic acid
- 3-[(3-Oxopiperazin-1-yl)methyl]benzoic acid
- 3-[(3-Oxopiperazin-1-yl)propyl]benzoic acid
Uniqueness
3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the piperazine ring or the benzoic acid moiety .
Properties
IUPAC Name |
3-(3-oxopiperazin-1-yl)sulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-10-7-13(5-4-12-10)19(17,18)9-3-1-2-8(6-9)11(15)16/h1-3,6H,4-5,7H2,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNOHUAXGDZSLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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